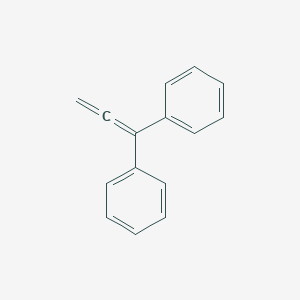

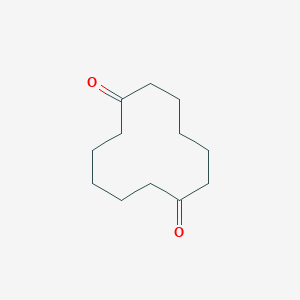

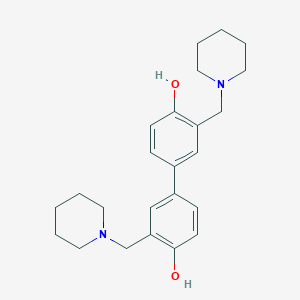

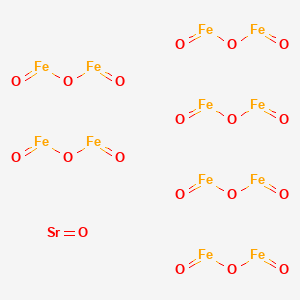

![molecular formula C6H10N2O2S B078908 5-[2-(Méthylthio)éthyl]hydantoïne CAS No. 13253-44-6](/img/structure/B78908.png)

5-[2-(Méthylthio)éthyl]hydantoïne

Vue d'ensemble

Description

(R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.

Applications De Recherche Scientifique

Production de méthionine

La 5-(2-Méthylthioéthyl)hydantoïne joue un rôle crucial dans la production de méthionine . La méthionine est un acide aminé essentiel utilisé dans diverses applications dans les domaines de l'alimentation animale, alimentaire, pharmaceutique et médical . La production de méthionine implique des processus de fermentation, et le bilan en soufre, le rendement en substrat et la validité analytique sont des facteurs critiques .

Évolution enzymatique

Le composé est utilisé dans la recherche liée à l'évolution enzymatique. Par exemple, l'énantiosélectivité de l'hydantoïnase, une enzyme impliquée dans la production de L-méthionine, a été inversée en utilisant l'évolution dirigée . Ce processus améliore la production de L-méthionine par la voie à trois enzymes dans Escherichia coli .

Biocatalyse

La 5-(2-Méthylthioéthyl)hydantoïne est utilisée en biocatalyse, un processus qui utilise des catalyseurs naturels, tels que les enzymes protéiques, pour effectuer des réactions chimiques. Le composé est utilisé dans le processus d'hydantoïnase, qui est bien établi pour la production industrielle de divers D- et L-acides aminés . Ces acides aminés sont des précurseurs précieux d'antibiotiques et d'autres médicaments .

Études de racémisation

Le composé est utilisé dans des études de racémisation. Par exemple, l'hydantoïnase racémase de Pseudomonas sp. NS 671 peut racémiser les deux énantiomères de la 5-(2-méthylthioéthyl)hydantoïne . Cette capacité à racémiser les deux énantiomères du composé est utile pour comprendre la stéréochimie des réactions impliquant ce composé .

Production microbienne

La 5-(2-Méthylthioéthyl)hydantoïne est utilisée dans les procédés de production microbienne. Par exemple, Arthrobacter sp. DSM9771 est utilisé comme catalyseur cellulaire entier pour la production commerciale d'acides aminés L naturels et non naturels à partir de D,L-5-hydantoïnes monosubstituées

Mécanisme D'action

Target of Action

This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .

Mode of Action

For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .

Analyse Biochimique

Cellular Effects

Imidazolidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRXUMXMKBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884585 | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-44-6 | |

| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?

A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:

Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?

A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.

Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?

A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.

Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?

A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.

Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?

A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.

Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?

A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.

Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?

A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.